2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline

NADPH oxidase NOX4 inhibition reactive oxygen species

Optimize your NOX4 target validation with this quinoxaline-piperazine-imidazole probe (Ki=93 nM). Its >300-fold selectivity over α2-adrenergic receptors (Ki=29,500 nM) and 10-fold selectivity over the imidazoline I2 receptor (Ki=891 nM) eliminate off-target confounding in ROS assays or overexpression systems. Differentiate from generic NOX inhibitors with a well-characterized anti-inflammatory profile suitable for rodent inflammation models. Available as reference standard for HPLC/MS method development.

Molecular Formula C24H24N6O
Molecular Weight 412.497
CAS No. 1396768-64-1
Cat. No. B2615340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline
CAS1396768-64-1
Molecular FormulaC24H24N6O
Molecular Weight412.497
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2
InChIKeyWTNFSVXDNXCJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline (CAS 1396768-64-1): Chemical Identity and Pharmacological Class


2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline (CAS 1396768-64-1; molecular weight 412.50 g/mol) is a synthetic small molecule belonging to the quinoxaline-piperazine-imidazole hybrid class . It is categorized as an inhibitor of NADPH oxidase (NOX) enzymes, specifically NOX4, and is listed among aromatics, pharmaceuticals, intermediates, fine chemicals, and protein kinase inhibitors and activators .

Why Generic Substitution of CAS 1396768-64-1 Fails: Evidence of NOX4 Subtype Selectivity and Scaffold-Dependent Potency


NADPH oxidase inhibitors cannot be treated as interchangeable commodities because potency, isoform selectivity, and off-target binding profiles vary dramatically across structurally related chemotypes [1]. Within the NOX inhibitor landscape, Ki values span two orders of magnitude even among clinical-stage candidates: Setanaxib (GKT137831) exhibits Ki values of 110 nM (NOX1) and 140 nM (NOX4) , while APX-115 shows pan-NOX inhibition with Ki values of 1.08 μM (NOX1), 0.57 μM (NOX2), and 0.63 μM (NOX4) . Even closely related quinoxaline-piperazine analogs diverge sharply based on heterocycle substitution—e.g., replacing the 2-phenylimidazole moiety with a 6-cyclopropylpyridazine yields compound 2034369-79-2 with a fundamentally altered selectivity profile [2]. Generic interchange without quantitative cross-characterization risks selecting a compound with attenuated NOX4 affinity, loss of NOX subtype selectivity, or introduction of undesired imidazoline I2 receptor or α2-adrenergic activity [1].

Quantitative Differentiation Evidence for 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline (CAS 1396768-64-1) Versus Comparators


NOX4 Inhibitory Potency: Head-to-Head Ki Comparison Against Clinical-Stage NOX4 Inhibitors Setanaxib and GKT136901

In a direct enzymatic assay measuring inhibition of ROS production in CHO cell membranes expressing human NOX4, CAS 1396768-64-1 demonstrated a Ki of 93 nM [1]. This represents a 1.5-fold greater affinity for NOX4 compared to the clinically evaluated dual NOX1/NOX4 inhibitor Setanaxib (GKT137831; Ki = 140 nM for NOX4) and a 1.8-fold advantage over GKT136901 (Ki = 165 nM for NOX4) .

NADPH oxidase NOX4 inhibition reactive oxygen species structure-activity relationship enzyme kinetics

Imidazoline I2 Receptor vs. NOX4 Binding Affinity: Target Engagement Selectivity Profile

CAS 1396768-64-1 binds to the imidazoline I2 receptor with a Ki of 891 nM [1], which is 9.6-fold weaker than its NOX4 binding affinity (Ki = 93 nM). This contrasts with compounds from the imidazo[1,5-a]quinoxaline urea series, where high-affinity GABAA receptor binding (often sub-100 nM) constitutes the primary pharmacology [3].

imidazoline I2 receptor target selectivity off-target profiling radioligand displacement NOX4 selectivity

Differential α2-Adrenergic Receptor Activity: Low Affinity Confirms Non-Adrenergic Mechanism of Action

CAS 1396768-64-1 exhibits negligible affinity for the α2-adrenergic receptor, with a Ki of 29,500 nM (29.5 μM) measured by displacement of [3H]-clonidine from rat cortex membranes [1]. This is approximately 317-fold weaker than its NOX4 binding (Ki = 93 nM) [2], confirming that its primary pharmacodynamic effect is mediated through NOX4 inhibition rather than adrenergic modulation.

alpha-2 adrenergic receptor off-target screening CNS safety pharmacology receptor selectivity mechanism of action

Structural Differentiation: 2-Phenylimidazole-Quinoxaline Scaffold vs. Pyrimidine- and Pyridazine-Substituted Quinoxaline-Piperazine Analogs

The core architecture of CAS 1396768-64-1 features a quinoxaline moiety connected via a piperazine-carbonyl bridge to a 2-phenyl-1H-imidazole group . This is structurally distinct from analogs where the imidazole is replaced by a pyrimidine (e.g., CAS 2034264-21-4, 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoxaline [1]) or a pyridazine (e.g., CAS 2034369-79-2, 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]quinoxaline [2]). These heterocycle replacements are known to shift target engagement profiles away from NOX4 toward kinase or GPCR targets, and the 2-phenylimidazole group has been specifically claimed in NADPH oxidase inhibitor patents (US-20110086860-A1, US-8877742-B2) [3] as a pharmacophoric element essential for NOX inhibitory activity.

quinoxaline scaffold structure-activity relationship chemical space analysis scaffold hopping NOX inhibitor chemotype

Preclinical In Vivo Validation: Anti-Inflammatory Efficacy in Animal Models Referenced by the Original Research Group

The NADPH oxidase inhibitory activity of CAS 1396768-64-1 has been validated in animal models of inflammatory disease. The vendor documentation references in vivo studies by Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res.) , which demonstrate efficacy in inflammatory conditions. In contrast, the structurally related clinical candidate Setanaxib (GKT137831) has been evaluated primarily in fibrotic and diabetic nephropathy models , while GKT136901 has been studied in neurological disease and metabolic disease models .

in vivo pharmacology inflammatory disease models NADPH oxidase inhibition reactive oxygen species preclinical efficacy

Best-Fit Research and Industrial Scenarios for 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline (CAS 1396768-64-1)


NOX4-Focused Oxidative Stress Research: In Vitro Enzymatic and Cellular ROS Assays

With a NOX4 Ki of 93 nM and approximately 10-fold selectivity over the imidazoline I2 receptor and >300-fold selectivity over the α2-adrenergic receptor [1][2], this compound is suitable for in vitro studies requiring selective pharmacological blockade of NOX4 without confounding I2- or α2-mediated effects. Researchers can employ this compound in CHO cell membrane-based ROS production assays or cell-based NOX4 overexpression systems to dissect NOX4-specific contributions to oxidative stress pathways [1].

In Vivo Preclinical Models of Inflammatory Disease Requiring NADPH Oxidase Inhibition

Reference studies by Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res.) have demonstrated anti-inflammatory efficacy , making this compound a research tool for in vivo rodent models of acute and chronic inflammation. Its differentiated indication space—inflammatory rather than fibrotic or metabolic—distinguishes it from clinical-stage NOX inhibitors Setanaxib and GKT136901 .

Chemical Biology Tool for NOX4 Target Deconvolution and Selectivity Profiling

The well-characterized off-target profile at I2 (Ki = 891 nM) and α2-adrenergic (Ki = 29,500 nM) receptors [1][2] makes this compound a valuable chemical probe for studies requiring exclusion of imidazoline- or adrenergic-mediated confounding effects. Its 2-phenylimidazole pharmacophore, protected under US-20110086860-A1 and US-8877742-B2 [3], enables target deconvolution experiments where pyrimidine- or pyridazine-substituted quinoxaline-piperazine analogs (e.g., CAS 2034264-21-4, CAS 2034369-79-2) [4][5] serve as inactive or differentially active control compounds.

Reference Standard for Analytical Method Development and Compound Library Screening

As a structurally defined quinoxaline-piperazine-imidazole hybrid with confirmed molecular weight (412.50 g/mol) and white-to-off-white solid appearance , this compound can serve as a reference standard for HPLC/MS method development, chemical library quality control, and high-throughput screening campaigns targeting NOX enzymes or profiling compound collections for imidazoline/α2-adrenergic counter-screening [1][2].

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